3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S3/c18-12-3-1-2-11(10-12)15(23)21-16(26)20-13-4-6-14(7-5-13)28(24,25)22-17-19-8-9-27-17/h1-10H,(H,19,22)(H2,20,21,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSUQNSVSGICNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chlorides in the presence of a base such as pyridine to form the sulfonamide group.
Coupling with Benzamide: The final step involves coupling the thiazole-sulfonamide intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiazole ring, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, which can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
Medically, this compound is being investigated for its anticancer properties. It has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide exerts its effects involves multiple pathways:
Antimicrobial Action: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways.
Anticancer Action: It induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. It also inhibits cell proliferation by interfering with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Sulfamoyl Substituents
Compound 5i ()
- Structure : (S)-4-Chloro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide.
- Key Differences : Replaces thiazole with a 2-oxotetrahydrofuran-3-yl group.
- Physical Properties :
N-{[4-(N'-(Pyrimidin-2-yl)Sulfamoyl)Phenyl]Carbamothioyl}Benzamide (1b, )
Analogues with Modified Benzamide Cores
Compound 14 ()
- Structure: 2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide.
- Key Differences: Substitutes chloro with dimethylphenylamino.
- Implications : Increased steric bulk and electron-donating groups may reduce electrophilicity but improve membrane permeability.
4-Ethoxy-N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Benzamide ()
- Structure : Ethoxy group replaces chloro.
- Physical Properties : CAS 307509-24-4.
- Implications : Ethoxy’s electron-donating nature may decrease metabolic stability but enhance solubility.
Analogues with Heterocyclic Variations
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (7–9, )
- Structure : Triazole-thione replaces thiazole.
- Tautomerism : Exist as thiol-thione tautomers, confirmed by IR (νC=S at 1247–1255 cm⁻¹) .
N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide ()
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis parallels methods in , involving sulfamoyl linkage formation between benzamide and thiazole precursors.
- Biological Relevance: Thiazole-containing analogues (e.g., ) show antibacterial activity, suggesting the target may interact with bacterial enzymes or membranes.
- Thermal Stability: Higher melting points in chloro-substituted analogues (e.g., 5i) suggest improved crystallinity compared to ethoxy or amino derivatives.
Biological Activity
3-chloro-N-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 3-chloro-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamothioyl}benzamide
- Molecular Formula : C_{11}H_{10}ClN_{3}O_{3}S_{2}
- Melting Point : 220-222 °C
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. In vitro tests have shown that this compound displays potent activity against various bacterial strains. For instance, a study highlighted that this compound, along with its analogs, showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Anticancer Activity
The anticancer potential of the compound has also been investigated. Research indicates that the thiazole moiety contributes to cytotoxic effects against several cancer cell lines. In particular, studies have shown that the compound induces apoptosis in human breast cancer cells through the activation of caspase pathways .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, this compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound exhibits promising cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis.
- Induction of Apoptosis : In cancer cells, the compound appears to activate caspases, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activity, which may contribute to their protective effects in cellular models .
Q & A
Q. Optimization Strategies :
- Microwave Synthesis : Reduces reaction time and improves yields (e.g., 97% yield in , compound 3d).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) for high purity (>95%) ().
- Catalysis : Copper iodide and proline enhance azide-alkyne cycloaddition efficiency (, compound 29).
Q. Reference :
Which advanced techniques are critical for structural characterization of this compound?
Basic Research Question
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm proton environments (e.g., amide NH at δ 12.75 ppm, thiazole protons at δ 7.5–8.5 ppm) (, compounds 1b–1d).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
Mass Spectrometry :
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ at m/z 442.1006 in , compound 1d).
X-ray Crystallography :
- SHELX Refinement : Determine crystal packing and hydrogen bonding (e.g., N–H⋯N dimers in , Table 1).
Q. Reference :
How can researchers evaluate the compound’s biological activity, particularly enzyme inhibition?
Advanced Research Question
Target Identification :
- Molecular Docking (AutoDock, Glide) : Screen against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), implicated in anaerobic metabolism (, S1).
In Vitro Assays :
- PFOR Inhibition : Measure NADH oxidation rates in Clostridium lysates ().
- Beta-Lactamase Activity : Use nitrocefin hydrolysis assays ().
IC₅₀ Determination : Dose-response curves with enzymatic substrates (e.g., IC₅₀ < 10 µM for potent inhibitors).
Q. Reference :
What crystallographic insights reveal intermolecular interactions in this compound?
Advanced Research Question
Q. Reference :
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
Orthogonal Validation :
- Reproduce assays under standardized conditions (pH, temperature).
- Use isogenic bacterial strains to isolate target effects ().
Analytical Cross-Checking :
- HPLC Purity Analysis : Ensure >98% purity (, compound 31).
- Dose-Response Redundancy : Test multiple concentrations to rule out false positives.
Computational Reconciliation :
- Compare docking poses with crystallographic data to validate binding modes.
Q. Reference :
What methodologies are employed in molecular docking to predict target interactions?
Advanced Research Question
Protein Preparation :
- Retrieve PFOR structure (PDB: 2PDA), remove water, add hydrogens.
Ligand Parameterization :
- Assign charges (AM1-BCC) and optimize geometry (DFT/B3LYP).
Docking Workflow :
- Glide SP/XP : Screen 100 poses, rank by Emodel scores ().
- MD Simulations (NAMD) : Validate stability over 100 ns.
Q. Reference :
How is HPLC used to ensure compound purity, and what conditions are optimal?
Basic Research Question
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA.
- Detection : UV at 254 nm ().
- Retention Time : ~12 min for >98% purity (, compound 29).
Q. Reference :
What role does the thiazole-sulfamoyl moiety play in biological activity?
Advanced Research Question
- Electron-Withdrawing Effects : Enhances binding to enzyme active sites (e.g., PFOR’s Fe-S clusters) ().
- Hydrogen Bond Acceptor : Sulfamoyl oxygen interacts with conserved residues (Arg/Lys).
- Metabolic Stability : Thiazole resists oxidative degradation compared to phenyl rings.
Q. Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
